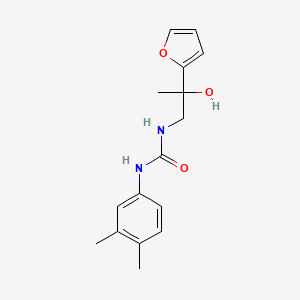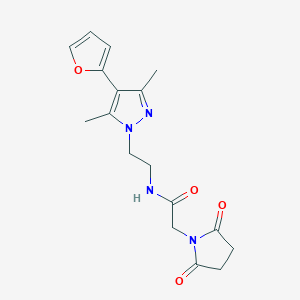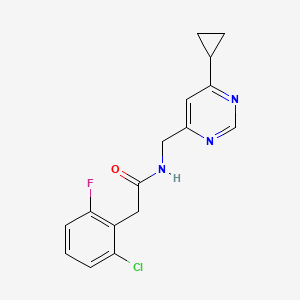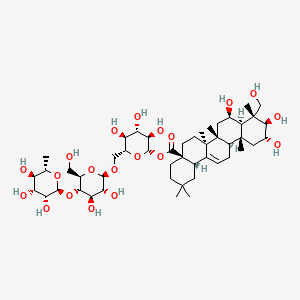
2-(4-(4-bromo-2-fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(4-(4-bromo-2-fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile” is a complex organic molecule. It contains a pyrazine ring, which is a six-membered ring containing two nitrogen atoms, and a bromo-fluoro phenyl group, which is a phenyl ring (a six-membered carbon ring) with bromine and fluorine substituents .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazine ring and the bromo-fluoro phenyl group would likely have significant effects on the compound’s overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The bromine and fluorine atoms on the phenyl ring might make it more reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine and fluorine atoms might affect its polarity, solubility, and reactivity .Scientific Research Applications
Synthesis and Characterization
The compound is synthesized through multi-step reactions involving bromo-fluorophenyl and acetonitrile derivatives, leading to the formation of pyrazinyl acetonitrile structures. These structures are characterized using advanced spectroscopic techniques to confirm their composition and properties. The unique molecular structure of this compound makes it an ideal candidate for further functionalization and incorporation into complex molecules (Mlostoń, G., Kowalski, M., Obijalska, E., & Heimgartner, H., 2017; Fagnoni, M., Mella, A., & Albini, A., 1999).
Applications in Antimicrobial and Anticancer Research
One of the primary research applications of this compound is in the development of new antimicrobial and anticancer agents. Through various chemical modifications, researchers have synthesized derivatives that exhibit significant biological activities. These activities include antimicrobial properties against a range of bacterial and fungal pathogens, as well as anticancer effects demonstrated in preclinical models. The synthesis of these derivatives involves the introduction of various functional groups that enhance the compound's biological activity (Elewa, S. I., Abdelhamid, A., Hamed, A., & Mansour, E., 2021).
Heterocyclic Chemistry and Drug Design
The compound's ability to undergo cycloaddition reactions and other transformations makes it a valuable building block in heterocyclic chemistry. These reactions lead to the formation of novel heterocyclic compounds that are of interest in drug discovery and development. The synthesized heterocycles can be optimized for improved pharmacological profiles, making them potential candidates for drug development efforts. The versatility of this compound in synthesizing a wide range of heterocyclic structures underscores its importance in medicinal chemistry and drug design processes.
Photophysical Studies and Material Science
In material science, the compound's derivatives have been explored for their photophysical properties, contributing to the development of new materials with specific optical characteristics. These materials find applications in electronics, photonics, and as sensors, where their unique properties can be harnessed for specific technological applications. The ability to tailor the photophysical properties of these derivatives through chemical modification makes this compound a valuable tool in the synthesis of novel materials (Deniz, E., Tomasulo, M., Cusido, J., Yildiz, I., Petriella, M., Bossi, M., Sortino, S., & Raymo, F., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[4-(4-bromo-2-fluorophenyl)-2,3-dioxopyrazin-1-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrFN3O2/c13-8-1-2-10(9(14)7-8)17-6-5-16(4-3-15)11(18)12(17)19/h1-2,5-7H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGZSLXEMYIZIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)N2C=CN(C(=O)C2=O)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-(4-ethylphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2717194.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide](/img/structure/B2717196.png)


![Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate](/img/structure/B2717205.png)
![(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2717206.png)
![methyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2717207.png)
![5-ethoxy-2-[4-(4-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]phenol](/img/structure/B2717210.png)

![3-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2717213.png)